molecular formula C18H22ClNO B5729760 N-2-adamantyl-2-chloro-4-methylbenzamide

N-2-adamantyl-2-chloro-4-methylbenzamide

Cat. No.: B5729760
M. Wt: 303.8 g/mol
InChI Key: WOVFDSGJUDNXSY-UHFFFAOYSA-N
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Description

N-2-adamantyl-2-chloro-4-methylbenzamide is a benzamide derivative characterized by a unique adamantyl substituent. The adamantyl group, a bulky bicyclic hydrocarbon, imparts significant steric and lipophilic properties, which can enhance membrane permeability and stability in biological systems . The 2-chloro and 4-methyl substituents on the benzamide ring further modulate electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(2-adamantyl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-10-2-3-15(16(19)4-10)18(21)20-17-13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14,17H,5-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVFDSGJUDNXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The structural and functional attributes of benzamide derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
N-2-adamantyl-2-chloro-4-methylbenzamide 2-Cl, 4-CH₃, N-adamantyl ~333.8 g/mol* High lipophilicity; potential biological probe
N-(2-Chloro-phenyl)-4-methylbenzamide 2-Cl, 4-CH₃, N-phenyl ~264.7 g/mol Crystalline; intermolecular H-bonding
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide 2-Cl, 4-CH₃, N-benzyl, phenoxy ~348.8 g/mol Flexible acetamide linker; structural diversity
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, N-(2-OCH₃-phenyl) ~275.7 g/mol Electron-withdrawing OCH₃; planar structure
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 3-NH₂, 4-Cl, N-(3-CH₃-4-Cl-phenyl) ~325.2 g/mol Dual chloro groups; enhanced polarity

*Calculated based on formula C₁₈H₂₁ClNO.

Crystallographic and Intermolecular Interactions

  • N-(2-Chloro-phenyl)-4-methylbenzamide (): Exhibits strong intermolecular N–H···O hydrogen bonds, forming a layered crystal structure. The 4-methyl group contributes to van der Waals interactions, enhancing packing efficiency .
  • This compound: The adamantyl group likely disrupts close packing due to steric hindrance, reducing crystallinity compared to simpler analogs. This property may improve solubility in non-polar matrices .

Electronic and Steric Effects

  • Adamantyl vs. In contrast, N-benzyl or phenyl substituents (e.g., ) offer less steric hindrance and better solubility .
  • Chloro and Methyl Positioning : The 2-chloro-4-methyl pattern in the target compound creates a meta-directing electronic environment, differing from para-substituted analogs (e.g., ’s 4-chloro derivative), which exhibit distinct resonance effects .

Q & A

Q. What spectroscopic methods are recommended for confirming the identity and purity of N-2-adamantyl-2-chloro-4-methylbenzamide?

A combination of 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. For NMR analysis, use deuterated solvents (e.g., DMSO-d6 or CDCl3) to assign peaks corresponding to the adamantyl, chloro, and methyl groups. HRMS with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular ion consistency with theoretical mass. Purity should be assessed via HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. How can reaction conditions be optimized to synthesize this compound with minimal side products?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 60–80°C during coupling reactions to balance reactivity and stability.
  • Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC (Rf ≈ 0.3–0.5) .

Advanced Questions

Q. Which density-functional theory (DFT) functionals are most suitable for predicting the electronic properties of this compound?

Hybrid functionals such as B3LYP (incorporating exact exchange) provide accurate predictions for molecular orbitals, dipole moments, and vibrational frequencies. Basis sets like 6-31G(d,p) are recommended for geometry optimization. For thermochemical accuracy (e.g., bond dissociation energies), the Becke88 exchange + Lee-Yang-Parr correlation (B3LYP) outperforms gradient-corrected-only functionals, achieving <3 kcal/mol deviation in atomization energies .

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Vibrational spectra : If DFT-predicted IR/Raman bands deviate from experimental data, re-evaluate basis set adequacy (e.g., augment with diffuse functions) and include solvent effects via polarizable continuum models (PCM).
  • Electronic transitions : Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional improves agreement with UV-Vis absorption maxima by accounting for long-range corrections .

Q. What methodologies are effective for analyzing the biological activity of this compound in enzyme inhibition assays?

  • Enzyme kinetics : Perform dose-response curves (0.1–100 µM) to determine IC50 values. Use Michaelis-Menten analysis with Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Structural insights : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can map binding interactions with target enzymes, validated by mutagenesis studies .

Data Analysis and Contradictions

Q. How should conflicting results in biological assays (e.g., inconsistent IC50 values across studies) be addressed?

  • Standardize assay conditions : Control variables like buffer pH, temperature, and enzyme purity.
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates (n ≥ 6). Outliers should be re-tested under identical conditions .

Q. What strategies mitigate artifacts in NMR characterization of this compound?

  • Dynamic effects : For rotameric splitting, acquire spectra at elevated temperatures (e.g., 50°C) to reduce line broadening.
  • Impurity identification : Compare experimental 13C DEPT spectra with DFT-calculated chemical shifts to detect trace byproducts .

Experimental Design

Q. What controls are critical in stability studies of this compound under varying pH conditions?

  • Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2O2 (oxidative) at 37°C for 24 hours.
  • Analytical controls : Use LC-MS to monitor degradation products and confirm intact adamantyl group stability via 1H NMR .

Q. How can regioselectivity challenges during functionalization of the adamantyl group be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
  • Computational guidance : DFT-calculated Fukui indices identify electron-rich sites for targeted modification .

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